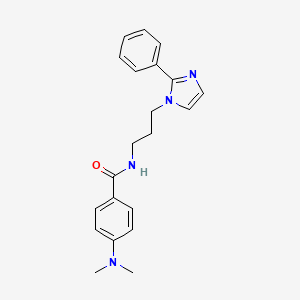

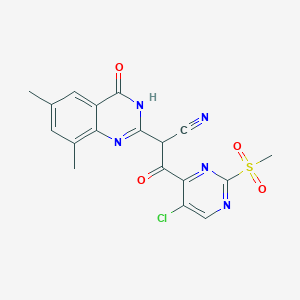

6-(Chloromethyl)-2,3-dimethoxynaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Chloromethyl)-2,3-dimethoxynaphthalene is a compound that is closely related to various naphthalene derivatives synthesized for different applications. Although the exact compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of 6-(Chloromethyl)-2,3-dimethoxynaphthalene. For instance, 1-chloro-2,3-dimethyl-4-phenylnaphthalene is synthesized for its promising scaffold with three contiguous reaction positions, indicating the potential reactivity of chlorinated naphthalene derivatives .

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions. For example, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene is achieved through a three-step reaction sequence, starting with stereoselective dichlorocarbene addition and followed by an addition reaction with phenyllithium. The final step is a SnCl4-mediated benzannulation . Similarly, 2,6-dimethoxynaphthalene is synthesized from 2,6-dihydroxynaphthalene using dimethyl sulfate and sodium hydroxide, indicating that methylation reactions are crucial for introducing methoxy groups .

Molecular Structure Analysis

The molecular structure of chlorinated naphthalene derivatives can be complex, with different substituents affecting the overall geometry. For instance, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer have different orientations of methoxy groups with respect to the benzene ring, which can influence the molecule's reactivity and interaction with other compounds .

Chemical Reactions Analysis

Chlorinated naphthalene derivatives can participate in various chemical reactions. The presence of a chloroacetyl group, as seen in 6-chloroacetyl-2-dimethylaminonaphthalene, allows for enzyme-catalyzed reactions with glutathione transferases, indicating that such compounds can be used as substrates in biochemical assays . The reactivity of the chloro group in these compounds suggests that 6-(Chloromethyl)-2,3-dimethoxynaphthalene could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 2,6-dimethoxynaphthalene, include a high purity level and a specific melting point range, which is indicative of the compound's stability and crystalline nature . The chemical properties, such as reactivity with enzymes and fluorescence changes upon binding to proteins, are significant for the use of these compounds in biochemical applications . These properties suggest that 6-(Chloromethyl)-2,3-dimethoxynaphthalene may also exhibit distinct physical and chemical behaviors that could be exploited in various scientific fields.

科学的研究の応用

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of compounds related to 6-(Chloromethyl)-2,3-dimethoxynaphthalene, underscoring its significance in chemical synthesis. For instance, studies have outlined methods for synthesizing dimethoxynaphthalene derivatives, highlighting the importance of these compounds in chemical research and industrial applications. Such methodologies focus on optimizing reaction conditions to achieve high purity and yield, demonstrating the compound's role in facilitating the development of new materials and chemicals (W. Dong-sheng, 2004).

Photophysical and Humidity Sensing Properties

The study of novel indium(III) phthalocyanines introduces derivatives characterized by spectroscopy methods, including fluorescence behavior and humidity sensing capabilities. These investigations reveal the potential of such compounds in developing advanced materials for sensing applications, where the specific structural modifications can significantly impact their photophysical properties and functionality (Bahadır Keskin et al., 2016).

特性

IUPAC Name |

6-(chloromethyl)-2,3-dimethoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVDZRJPWHFXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-2,3-dimethoxynaphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)